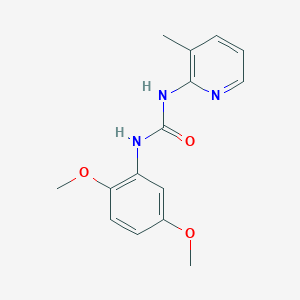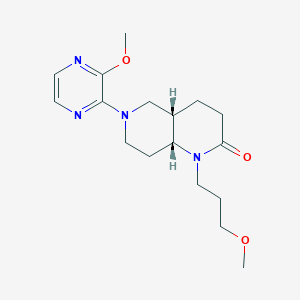
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used as a solvent in organic chemistry and has been shown to have various applications in biological and medicinal research.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research due to its unique properties. It is an excellent solvent for a wide range of organic compounds, including highly reactive and sensitive compounds. N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been used as a solvent in various chemical reactions, including nucleophilic substitution, organometallic reactions, and cross-coupling reactions. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea is not well understood. However, it is believed that N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a hydrogen bond acceptor and a Lewis base, which allows it to solvate a wide range of organic compounds. N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to form stable complexes with various metal ions, which can facilitate various organic reactions.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic. It has also been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages as a solvent in lab experiments. It is an excellent solvent for a wide range of organic compounds, including highly reactive and sensitive compounds. It is also relatively non-toxic and non-carcinogenic, making it a safer alternative to other solvents. However, N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has some limitations. It is hygroscopic, which means it can absorb water from the atmosphere, leading to changes in the concentration of the solvent. It is also relatively expensive compared to other solvents.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the development of new synthetic methods using N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea as a solvent. Another area of research is the use of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research can be conducted to understand the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea and its potential biochemical and physiological effects. Finally, research can be conducted to develop new solvents with properties similar to N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea but with lower costs and fewer limitations.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, or N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, is a chemical compound that has gained significant attention in scientific research due to its unique properties as a solvent. It has various applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and polymers. While the mechanism of action and potential biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea are not well understood, it has been shown to be relatively non-toxic and non-carcinogenic. There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, including the development of new synthetic methods and the understanding of its mechanism of action.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized by the reaction of 2,5-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of urea. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-12-9-11(20-2)6-7-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABSNXDQJZIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5439553.png)
![5-methyl-4-oxo-3-(4-phenoxybutyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5439561.png)
![N-(3-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5439564.png)
![6-(2-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5439567.png)
![3-{2-[(cyclopropylmethyl)(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439575.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5439585.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-(2-methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5439624.png)
![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)

![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)
![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![N-[2-(4-chlorophenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5439647.png)